molecular formula C18H19N3O4 B4648968 2-nitro-N-[3-(pentanoylamino)phenyl]benzamide

2-nitro-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B4648968
M. Wt: 341.4 g/mol
InChI Key: PYKOFSIKVTWSHZ-UHFFFAOYSA-N
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Description

2-nitro-N-[3-(pentanoylamino)phenyl]benzamide is a synthetic compound with a molecular formula of C19H22N4O4. It is also known as N-(3-((5-nitro-2-oxoindolin-3-ylidene)methyl)phenyl)pentanamide. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

2-nitro-N-[3-(pentanoylamino)phenyl]benzamide has potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory activity. In addition, this compound has been reported to inhibit the activity of the enzyme, protein kinase C, which is involved in various cellular processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-[3-(pentanoylamino)phenyl]benzamide is not fully understood. However, it has been reported to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been reported to exhibit antitumor and anti-inflammatory activity. It has also been reported to inhibit the activity of protein kinase C. In addition, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. However, the biochemical and physiological effects of this compound are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-nitro-N-[3-(pentanoylamino)phenyl]benzamide in lab experiments is its potential applications in medicinal chemistry. It has been reported to exhibit antitumor and anti-inflammatory activity, which makes it a promising compound for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-nitro-N-[3-(pentanoylamino)phenyl]benzamide. One of the future directions is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another future direction is to investigate the mechanism of action of this compound in more detail to better understand its biochemical and physiological effects. Furthermore, the development of new analogs of this compound with improved solubility and efficacy is also a promising future direction.

properties

IUPAC Name

2-nitro-N-[3-(pentanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-2-3-11-17(22)19-13-7-6-8-14(12-13)20-18(23)15-9-4-5-10-16(15)21(24)25/h4-10,12H,2-3,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKOFSIKVTWSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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